2-(Hex-1-EN-1-YL)thiophene
Description
2-(Hex-1-en-1-yl)thiophene is a thiophene derivative featuring a hexene chain attached at the 2-position of the aromatic heterocycle. Thiophene-based compounds are widely studied for their applications in organic electronics, pharmaceuticals, and materials science due to their tunable electronic properties and structural versatility . For instance, alkenyl-substituted thiophenes are often intermediates in synthesizing functionalized polymers or bioactive molecules, leveraging the reactivity of the alkene moiety .
Properties
CAS No. |
124960-15-2 |
|---|---|
Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
2-hex-1-enylthiophene |
InChI |
InChI=1S/C10H14S/c1-2-3-4-5-7-10-8-6-9-11-10/h5-9H,2-4H2,1H3 |
InChI Key |
SQUMLJZLJQVYOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-1-EN-1-YL)thiophene can be achieved through various methods. One common approach involves the reaction of thiophene with hex-1-en-1-yl halides under basic conditions. This method typically uses a palladium catalyst to facilitate the coupling reaction . Another method involves the use of Grignard reagents, where hex-1-en-1-yl magnesium bromide reacts with thiophene .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to ensure high yields and purity. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, has been explored to produce substituted thiophenes efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Hex-1-EN-1-YL)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the double bond in the hex-1-en-1-yl group to a single bond.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hexylthiophene.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(Hex-1-EN-1-YL)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hex-1-EN-1-YL)thiophene and its derivatives often involves interactions with biological targets such as enzymes and receptors. The sulfur atom in the thiophene ring can participate in coordination with metal ions, influencing the compound’s reactivity and binding affinity . Additionally, the aliphatic chain can interact with hydrophobic regions of biological molecules, enhancing the compound’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The hexene chain in 2-(Hex-1-en-1-yl)thiophene introduces flexibility and hydrophobicity, contrasting with cyclic or shorter-chain analogs. For example:
- 2-(Cyclopent-1-en-3-yl)thiophene () contains a rigid cyclopentene ring, which enhances steric hindrance and reduces conformational mobility compared to the linear hexene chain. This difference impacts solubility and crystallinity, as cyclic systems often favor ordered packing .
- Benzimidazole-thiophene hybrids () exhibit planar fused-ring systems, enabling strong π-π stacking for electronic applications. The hexene substituent in 2-(Hex-1-en-1-yl)thiophene may disrupt such stacking, altering charge-transport properties .
Crystallographic and Electronic Properties
Crystal structures of thiophene derivatives (e.g., ) reveal that bulky substituents disrupt planar conformations, reducing conjugation lengths. The hexene chain’s flexibility may lead to amorphous morphologies, whereas cyclic analogs (e.g., cyclopentene-thiophene) favor crystalline phases .
Data Table: Key Comparative Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
